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molecular formula C10H6Br2 B041722 1,4-Dibromonaphthalene CAS No. 83-53-4

1,4-Dibromonaphthalene

Cat. No. B041722
M. Wt: 285.96 g/mol
InChI Key: IBGUDZMIAZLJNY-UHFFFAOYSA-N
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Patent
US08541589B2

Procedure details

A mixture of 1,4-dibromonaphthalene (24.06 g, 84 mmol) and copper cyanide (6.02 g, 67 mmol) in DMF (85 mL) was heated to 125° C. overnight. The mixture was partially concentrated to remove DMF and the resulting residue washed with aqueous ammonium hydroxide and extracted with ethyl acetate. The organic layer was concentrated and purified by chromatography to yield 4-bromo-1-naphthonitrile (5.13 g, 26%).
Quantity
24.06 g
Type
reactant
Reaction Step One
Quantity
6.02 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([Br:12])=[CH:4][CH:3]=1.[Cu](C#N)[C:14]#[N:15]>CN(C=O)C>[Br:12][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([C:14]#[N:15])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
24.06 g
Type
reactant
Smiles
BrC1=CC=C(C2=CC=CC=C12)Br
Name
Quantity
6.02 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
85 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was partially concentrated
CUSTOM
Type
CUSTOM
Details
to remove DMF
WASH
Type
WASH
Details
the resulting residue washed with aqueous ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C2=CC=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.13 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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